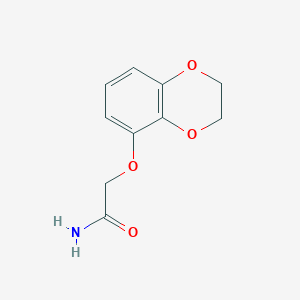

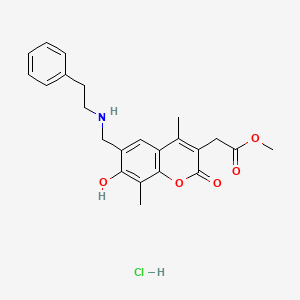

![molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1](/img/structure/B1649726.png)

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid

Vue d'ensemble

Description

Synthesis Analysis

Several studies have reported the synthesis of this compound. For instance, it was isolated from the leaves of Ginkgo biloba. It was also synthesized via indium-mediated coupling. Furthermore, it was synthesized as a polyunsaturated constituent of phenolic lipids.Molecular Structure Analysis

The molecule contains a total of 57 bonds. There are 25 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it was used as a reactant in the environmental degradation of biphenyl by Pseudomonas putida. It was also involved in the meta-C–H olefination of benzoic acid derivatives.Physical And Chemical Properties Analysis

The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 3 Oxygen atoms, making a total of 57 atoms . The molecular weight of 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the chemical formula .Applications De Recherche Scientifique

Isolation from Ginkgo biloba

In a study by Deguchi et al. (2014), new compounds including 2-hydroxy-6-(10′-hydroxypentadec-11′(E)-en-1-yl)benzoic acid were isolated from the leaves of Ginkgo biloba. These compounds showed moderate lipid droplets accumulation inhibitory activity in mouse pre-adipocyte cell lines (Deguchi et al., 2014).

Role in Reactive Oxygen Species Detection

Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species. These probes selectively detected hydroxyl radicals and reactive intermediates of peroxidase, distinguishing specific reactive oxygen species in living cells (Setsukinai et al., 2003).

Environmental Degradation of Biphenyl

Research by Catelani et al. (1973) identified 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid as a product in the degradation of biphenyl by Pseudomonas putida. This study provided insight into the biodegradation pathways of aromatic compounds in the environment (Catelani et al., 1973).

Indium-Mediated Carbon–Carbon Coupling

In a study by Mague et al. (1998), 2-(1-Phenyl-1,3-butadien-2-yl)benzoic acid was synthesized via indium-mediated coupling. This research explored novel synthetic pathways for creating complex organic compounds (Mague et al., 1998).

Synthesis of Polyunsaturated Constituents

Tyman and Visani (1997) synthesized polyunsaturated constituents of phenolic lipids, including 2-hydroxy-6-[(ZZ)-pentadeca-8,11-dienyl]benzoic acid, offering insights into the synthesis of biologically active lipid molecules (Tyman & Visani, 1997).

Anti-Inflammatory Constituents from Melicope semecarpifolia

Chen et al. (2008) isolated new benzoic acid derivatives from Melicope semecarpifolia, which exhibited potent inhibition on superoxide anion generation and elastase release, indicating potential anti-inflammatory applications (Chen et al., 2008).

Meta-C–H Functionalizations of Benzoic Acid Derivatives

Li et al. (2016) reported on the meta-C–H olefination of benzoic acid derivatives, which provides a method for selective chemical modifications essential in organic synthesis (Li et al., 2016).

Microbial Dihydroxylation of Benzoic Acid

Myers et al. (2001) found that dihydroxylation of benzoic acid by Alcaligenes eutrophus leads to a variety of structurally unique and chemically functionalized cyclohexanecarboxylic acids, useful in organic synthesis (Myers et al., 2001).

Mécanisme D'action

While the exact mechanism of action of this compound is not clear, it has been involved in several biological activities. For example, it showed moderate lipid droplets accumulation inhibitory activity in mouse pre-adipocyte cell lines. It also exhibited potent inhibition on superoxide anion generation and elastase release, indicating potential anti-inflammatory applications.

Propriétés

IUPAC Name |

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-3-4-14-19(20-16-11-12-17-21(20)22(24)25)15-10-8-6-5-7-9-13-18(2)23/h5-6,8,10-12,16-19,23H,3-4,7,9,13-15H2,1-2H3,(H,24,25)/b6-5+,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDNWAYCRJADHT-VOFQGDAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C/C=C\C=C\CCCC(C)O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- | |

CAS RN |

103904-74-1 | |

| Record name | Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103904741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

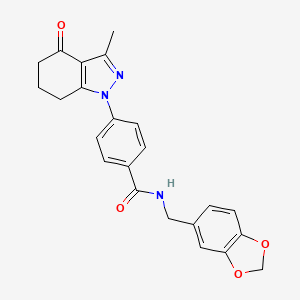

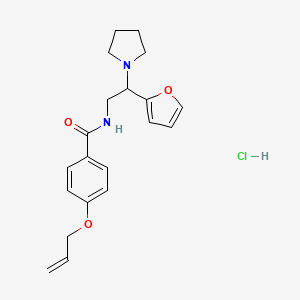

![4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)

![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)

![4-(3-ethoxyphenyl)-N-(4-fluorobenzyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649650.png)

![N-cyclohexyl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B1649652.png)

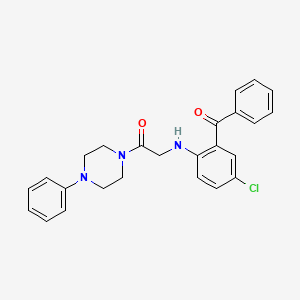

![N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]glycinamide](/img/structure/B1649656.png)

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)

![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)

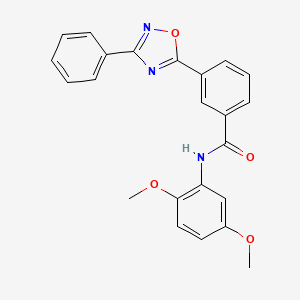

![Ethyl 1-{[(7-oxo-2-phenyl-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio]acetyl}piperidine-3-carboxylate](/img/structure/B1649665.png)